molecular formula C11H11N3 B1380492 [2,4'-Bipyridine]-4-methanamine CAS No. 1822827-83-7

[2,4'-Bipyridine]-4-methanamine

Cat. No.: B1380492
CAS No.: 1822827-83-7
M. Wt: 185.22 g/mol
InChI Key: PIVUSCTZMGIPKQ-UHFFFAOYSA-N
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Description

[2,4'-Bipyridine]-4-methanamine is a functionalized bipyridine compound of significant interest in advanced chemical research and development. Its molecular structure incorporates two key features: a 2,4'-bipyridine core, known for its ability to act as a bidentate chelating ligand, and a primary aminomethyl group, which serves as a versatile handle for further synthetic modification . This bifunctional design makes it a valuable building block for constructing novel chemical entities. The primary research value of this compound lies in its application in coordination chemistry and catalysis. The bipyridine unit readily forms stable complexes with a wide array of transition metal ions, which are foundational in the development of catalysts and photosensitizers . The appended aminomethyl group allows researchers to anchor the metal-binding moiety to other molecules, surfaces, or polymeric scaffolds, enabling the design of "smart" ligands that can participate cooperatively in catalytic cycles or be used to create metal-organic frameworks (MOFs) and coordination polymers with tailored properties . This versatility is critical in fields such as materials science and supramolecular chemistry. From a synthetic perspective, the 2,4'-bipyridine core of this compound is typically constructed via modern cross-coupling methodologies, such as Suzuki or Negishi reactions, which link the two distinct pyridine rings from appropriately functionalized precursors . The introduction of the methanamine substituent can be achieved through strategies like the reduction of a pre-formed nitrile group or reductive amination of an aldehyde functionality at the 4-position of the bipyridine scaffold . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, and is strictly not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-pyridin-4-ylpyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-8-9-1-6-14-11(7-9)10-2-4-13-5-3-10/h1-7H,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVUSCTZMGIPKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Coordination Chemistry of 2,4 Bipyridine 4 Methanamine Analogues

Ligand Design Principles and Chelating Capabilities of Aminomethyl Bipyridines

The design of aminomethyl bipyridines as ligands is centered on creating molecules with specific coordination properties. The bipyridine unit itself is a well-established chelating agent, readily forming stable complexes with a variety of metal ions. researchgate.netresearchgate.net The addition of an aminomethyl substituent introduces a third potential coordination site, transforming the bidentate bipyridine into a potentially tridentate ligand. This design allows for the formation of more intricate and stable metal complexes. nih.govresearchgate.net The flexibility of the aminomethyl group also plays a crucial role, allowing the ligand to adapt to the preferred coordination geometry of different metal ions.

The chelating capabilities of these ligands are a direct result of the cooperative binding of the pyridine (B92270) nitrogen atoms and the aminomethyl nitrogen. This multi-point attachment, known as the chelate effect, leads to enhanced thermodynamic stability of the resulting metal complexes compared to coordination with monodentate ligands. The ability to fine-tune the electronic and steric properties of the ligand by modifying the bipyridine core or the aminomethyl group provides a powerful tool for rational ligand design in coordination chemistry. acs.orgnih.gov

Coordination Modes Involving Pyridine Nitrogen Atoms and the Aminomethyl Group

Aminomethyl bipyridine ligands, such as [2,4'-Bipyridine]-4-methanamine, exhibit a variety of coordination modes, primarily dictated by the interplay between the pyridine nitrogen atoms and the aminomethyl group. The most common mode is a tridentate chelation, where both pyridine nitrogens and the nitrogen of the aminomethyl group bind to a single metal center, forming two five-membered chelate rings. This mode is observed in the complexation of 6,6′-bis(aminomethyl)-2,2′-bipyridyl with copper(II) and nickel(II). researchgate.net

However, other coordination behaviors are also possible. The aminomethyl group can act as a bridging ligand, linking two metal centers. This is observed in the reaction of 2-(aminomethyl)pyridine (amp) with a dirhodium(II) complex, which initially forms a polymer where the amp ligand bridges the axial sites of the dirhodium units. nih.gov Furthermore, the ligand can act as a bidentate ligand, utilizing only the two pyridine nitrogens for coordination, with the aminomethyl group remaining uncoordinated. This behavior is seen in some transition metal complexes of 2,2′-bipyridine-4,4′-diamine, where the amino functionality is not involved in metal coordination. researchgate.net In some instances, particularly with 4,4'-bipyridine (B149096) derivatives, the ligand can act as a monodentate ligand, coordinating through only one of the pyridine nitrogens. mdpi.com The specific coordination mode adopted depends on factors such as the metal ion's coordination preferences, the steric bulk of the ligand, and the reaction conditions.

Steric and Electronic Influences of the Aminomethyl Substituent on Metal Complexation

The aminomethyl substituent exerts significant steric and electronic influences on the metal complexation behavior of bipyridine ligands.

Steric Influences: The presence of the aminomethyl group introduces steric bulk around the coordination site, which can affect the geometry and stability of the resulting metal complex. researchgate.net For instance, the steric hindrance can influence the ability of other ligands to coordinate to the metal center. In some cases, the steric demands of the aminomethyl group can lead to distorted coordination geometries. nih.gov Conversely, the flexibility of the aminomethyl arm allows it to accommodate different coordination environments, which can be advantageous in the design of specific complex architectures. The steric effects can also play a role in directing the self-assembly of coordination polymers.

Electronic Influences: The aminomethyl group, being an electron-donating group, increases the electron density on the pyridine ring. This enhanced electron-donating ability of the pyridine nitrogens can strengthen the metal-ligand bond, leading to more stable complexes. The electronic effect of the substituent can also influence the redox properties of the metal center. For example, in palladium(II) complexes with (pyridin-2-yl)methyl-aniline ligands, the rate of substitution of chloride ligands is affected by the electronic nature of the substituents on the phenyl moiety. researchgate.net An electron-donating group decreases the rate of substitution, indicating a stronger metal-ligand bond. researchgate.net These electronic effects are crucial in tuning the reactivity and photophysical properties of the resulting metal complexes.

Formation of Metal Complexes with this compound Derivatives

Derivatives of this compound readily form complexes with a wide array of transition metal ions. The versatile coordination behavior of these ligands, stemming from the bipyridine core and the aminomethyl arm, allows for the creation of diverse and structurally interesting metal complexes.

Complexation with Diverse Transition Metal Ions (e.g., Mn, Ru, Cu, Zn, Pt, Th, Pd)

The ability of this compound analogues to chelate with a variety of transition metals highlights their versatility as ligands. Research has demonstrated the formation of stable complexes with a range of d-block elements.

Manganese (Mn): Pentadentate ligands based on 2-aminomethylpiperidine have been successfully used for the complexation of Mn(II). mdpi.com Similarly, 5,5′-diamino-2,2′-bipyridine forms complexes with Mn(II). cmu.edu

Ruthenium (Ru): Ruthenium complexes with 2,4'-bipyridine (B1205877) and 4,4'-bipyridine have been synthesized and characterized, showcasing different coordination modes. researchgate.net The photophysical properties of Ru(II) complexes are significantly influenced by the bipyridine ligand and its substituents. mdpi.comnih.govacs.org

Copper (Cu): Copper(II) readily forms complexes with bipyridine derivatives, including those with aminomethyl groups. nih.gov The resulting complexes can exhibit various geometries, from square planar to distorted octahedral. researchgate.netub.edumdpi.com

Zinc (Zn): Zinc complexes with bipyridine ligands have been studied, and the aminomethyl group can participate in creating specific coordination environments. rsc.org

Platinum (Pt) and Palladium (Pd): Aminomethyl phosphine (B1218219) ligands have been shown to form chelate complexes with Pt(II) and Pd(II). nih.gov Palladium(II) complexes with N,N'-donor pyridyl ligands have been investigated for their substitution reactions, where the electronic effects of substituents play a key role. researchgate.net

The table below summarizes some of the transition metal complexes formed with aminomethyl bipyridine analogues and their observed characteristics.

Metal IonLigand AnalogueKey Findings
Mn(II) 2-aminomethylpiperidine-based pentadentate ligandsFormation of stable Mn(II) complexes. mdpi.com
Ru(II) 2,4'-Bipyridine, 4,4'-BipyridineSynthesis of complexes with varying coordination modes, influencing their properties. researchgate.net
Cu(II) 2-{[2-(2-hydroxyethylamino)ethylimino]methyl}-6-methylphenolFormation of a dinuclear complex linked by 4,4'-bipyridine. researchgate.net
Zn(II) 4,4′-bipyridine-2-carboxylic acidEstablishes the coordination characteristics of this substituted bipyridine. rsc.org
Pt(II) P-L-menthyl-substituted (aminomethyl)phosphineReadily forms a P,P-chelate complex. nih.gov
Pd(II) (Pyridin-2-yl)methyl-aniline ligandsThe electronic nature of substituents on the ligand influences the reaction kinetics. researchgate.net

Elucidation of Complex Stoichiometry and Geometries

The stoichiometry and geometry of metal complexes formed with this compound derivatives are determined through various analytical techniques, with single-crystal X-ray diffraction being the most definitive method.

The stoichiometry of the complexes can vary. For instance, tris-bipy complexes, with a 1:3 metal-to-ligand ratio, are common and typically exhibit an octahedral geometry. wikipedia.org However, other stoichiometries, such as 1:2 and 1:1, are also frequently observed, leading to different coordination numbers and geometries. For example, a dinuclear copper(II) complex with a 2:2:1 ratio of metal, a Schiff base ligand, and a bridging 4,4'-bipyridine has been reported. researchgate.net

The coordination geometry around the metal center is highly dependent on the metal ion and the specific ligand. Common geometries include:

Octahedral: Often seen in tris-bipyridyl complexes and with metals like Ru(II). wikipedia.orgmdpi.com

Square Planar: Observed in some Cu(II) complexes. researchgate.net

Distorted Square-Pyramidal: Also found in Cu(II) complexes. researchgate.net

Tetrahedral: Can occur, though less common with these types of ligands.

The flexibility of the aminomethyl arm allows the ligand to adapt to the preferred coordination geometry of the metal ion, sometimes resulting in distorted or unusual geometries. nih.gov

Impact of Counterions and Solvation on Coordination Sphere Architecture

The architecture of the coordination sphere in metal complexes of this compound derivatives is not solely determined by the ligand and the metal ion. Counterions and solvent molecules also play a crucial role in shaping the final structure.

Counterions: The nature of the counterion can significantly influence the crystal packing and, in some cases, the coordination geometry of the complex. nih.govacs.orgmdpi.com For instance, in cationic ruthenium(II) bipyridyl complexes, the counterion identity affects the photophysical properties and photocatalytic activity. nih.govacs.org Large, non-coordinating anions can lead to different packing arrangements compared to smaller, more coordinating anions. In some structures, the counterion may even be directly involved in hydrogen bonding interactions with the ligand, further influencing the supramolecular assembly. mdpi.com

Structural Elucidation of Metal-Aminomethyl Bipyridine Complexes

Single-Crystal X-ray Diffraction Analysis of Related Bipyridine Coordination Compounds

No crystallographic data for metal complexes of this compound or its close analogues could be located.

Conformational Analysis of the Bipyridine Backbone in Coordinated States

Specific conformational studies on coordinated this compound are not available in the current body of scientific literature.

Reactivity and Stability Profiles of Derived Coordination Compounds

Exploration of Redox Properties in Metal-Bipyridine Complexes

There is no published data on the redox potentials or electrochemical behavior of metal complexes containing the this compound ligand.

Ligand Substitution and Kinetic Studies in Complex Equilibria

Kinetic data regarding ligand substitution reactions for complexes of this compound is not available.

Catalytic Applications of 2,4 Bipyridine 4 Methanamine Derived Systems

Ligand Role in Homogeneous Catalysis Mediated by Transition Metals

The introduction of an aminomethyl group to the bipyridine framework, creating [2,4'-Bipyridine]-4-methanamine, provides an additional coordination site. This can lead to the formation of more stable and versatile transition metal complexes. The amine group can act as a hemilabile ligand, reversibly binding to the metal center, which can be crucial for catalytic activity. This characteristic is thought to enhance catalyst lifetime without negatively impacting reactivity. nih.gov

The electronic properties of the bipyridine ligand are also critical. The delocalization of electrons across the two coplanar pyridine (B92270) rings in bipyridine complexes often results in unique optical and redox properties. wikipedia.org The basicity of the ligand is another important factor, as it can influence the electrophilicity and, consequently, the reactivity of the metal catalyst. nih.gov

Bipyridine-Promoted C-C Coupling Reactions and Other Organic Transformations

Bipyridine ligands are extensively used in transition-metal catalyzed cross-coupling reactions to form new carbon-carbon (C-C) bonds. nih.gov These reactions are fundamental in organic synthesis for creating complex molecules from simpler precursors. Nickel-bipyridine (bpy) complexes, in particular, have gained prominence in photoredox catalysis for their wide synthetic utility. acs.org

The general mechanism for these coupling reactions often involves the following key steps:

Oxidative Addition: The active metal catalyst, typically in a low oxidation state (e.g., Pd(0) or Ni(0)), reacts with an organic halide, breaking the carbon-halogen bond and forming a new metal-carbon bond.

Transmetalation: A second organic group, often from an organometallic reagent, is transferred to the metal center.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active catalyst.

The bipyridine ligand plays a crucial role throughout this cycle by stabilizing the various oxidation states of the metal and influencing the rates of the individual steps. For instance, in some nickel-catalyzed reactions, the product 2,2'-bipyridine (B1663995) derivatives can act as ligands for the nickel(II) catalyst, facilitating the progress of the coupling reaction. nih.govpreprints.org

Recent research has also explored light-promoted coupling reactions that proceed without a transition metal catalyst, where purple light stimulates a single electron transfer (SET) from a Grignard reagent to a bromopyridine. organic-chemistry.org

Reaction Type Catalyst/Promoter Key Features Reference
Reductive CouplingNiCl₂·6H₂OEfficiently catalyzes couplings of 2-halopyridines without external ligands. nih.govpreprints.org
Suzuki CouplingPalladium with imidazolium (B1220033) salt ligandHigh turnover numbers (up to 850,000) have been achieved. nih.gov
Photoredox CatalysisNickel-bipyridine complexesMerges photoredox catalysis with Ni-bpy complexes for wide synthetic utility. acs.org
Light-Promoted Radical CouplingPurple lightEnables coupling of bromopyridines with Grignard reagents without a transition metal catalyst via single electron transfer. organic-chemistry.org

Exploration of Stereoselective Catalysis through Aminomethyl Bipyridine Ligands (Potential)

Chiral bipyridine ligands are highly sought after for asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral molecule. rsc.orgrsc.org The aminomethyl group in this compound introduces a potential point for creating chirality. The synthesis of chiral 2,2'-bipyridinediol ligands with 3,3'-dimethyl substituents has been achieved, and these have been applied in asymmetric Mukaiyama aldol (B89426) and thia-Michael reactions. rsc.org

The amine group in ligands can be essential for achieving high enantioselectivity. nih.gov For example, in certain gold-catalyzed asymmetric reactions, the amine group of a ferrocenylphosphine ligand was proposed to enforce an organized transition state structure. nih.gov Similarly, the aminomethyl group in this compound or its derivatives could play a similar role in orienting substrates around the metal center to achieve stereocontrol. The development of C2-symmetric bipyridine-tertiary amine-derived chiral N,N'-dioxide ligands has shown promise in nickel(II)-catalyzed asymmetric reactions, achieving excellent yields and high enantioselectivities. rsc.org

Integration into Heterogeneous Catalytic Frameworks (e.g., MOFs)

Systems derived from this compound can be integrated into heterogeneous catalytic frameworks, such as Metal-Organic Frameworks (MOFs). mdpi.comchemiitkgp-mcdaslab.com MOFs are porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The bipyridine unit can be incorporated into the MOF structure, providing accessible coordination sites for metal catalysts. unt.edu

These heterogeneous catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture and potential for recyclability. unt.edu The porous nature of MOFs can also lead to size- and shape-selective catalysis. For example, palladium immobilized on bipyridine-containing covalent-organic frameworks (COFs) has been shown to be an efficient catalyst for the selective functionalization of C-H bonds. unt.edu

The introduction of a 4,4'-bipyridine (B149096) linker in 3D nickel and cobalt redox-active MOFs based on ferrocenyl diphosphinate has been shown to significantly improve their electrocatalytic properties for the hydrogen evolution reaction (HER) compared to their 1D polymer counterparts. rsc.org

Mechanistic Insights into Catalytic Cycles Involving Bipyridine Ligands

Understanding the mechanistic details of catalytic cycles is crucial for optimizing catalyst performance. acs.org For bipyridine-ligated transition metal catalysts, the cycle often involves changes in the oxidation state of the metal and the coordination environment.

In photoredox catalysis involving nickel-bipyridine complexes, mechanistic studies have suggested the possibility of multiple catalytic cycles. acs.org These can involve the photo-generation of radical species that participate in the reaction. Careful kinetic analysis and the use of labeled substrates have been employed to identify genuine intermediates in these complex reaction pathways. acs.org

Spectroelectrochemical techniques have been used to study the reduction of immobilized manganese-bipyridine complexes, revealing that the catalyst undergoes a single electron reduction to a manganese-centered radical that then binds CO2. acs.org

Rational Design and Optimization of Catalytic Systems with Aminomethyl Bipyridines

The rational design of catalysts involves "ligand tuning," where the electronic and steric properties of the ligand are adjusted to optimize catalyst activity and selectivity. csic.es The aminomethyl group in this compound offers a handle for such modifications.

Key design principles include:

Electronic Effects: The electron-donating or -withdrawing nature of substituents on the bipyridine ring can influence the reactivity of the metal center. nih.gov

Steric Hindrance: The size and shape of the ligand can control access to the metal center, influencing selectivity.

Hemilability: The ability of the aminomethyl group to reversibly bind to the metal can facilitate catalytic turnover.

Chirality: The introduction of chiral elements into the ligand is essential for asymmetric catalysis. rsc.orgrsc.org

Supramolecular Chemistry and Advanced Materials Science Applications

[2,4'-Bipyridine]-4-methanamine as a Building Block for Supramolecular Architectures

The strategic placement of nitrogen atoms and the aminomethyl functional group in this compound allows it to serve as a fundamental building block, or "tecton," for creating larger, well-defined supramolecular structures. researchgate.net These structures are held together by a combination of coordination bonds and non-covalent interactions, leading to a wide array of fascinating and functional assemblies.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Utilizing Bipyridine Linkers

Bipyridine-based linkers are integral to the design and synthesis of both Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). chemscene.comresearchgate.net These materials are renowned for their high porosity and tunable structures, making them suitable for a variety of applications.

In the context of Metal-Organic Frameworks (MOFs) , bipyridine derivatives, including those with functional groups like aminomethyl, act as organic linkers that connect metal ions or clusters, forming extended one-, two-, or three-dimensional networks. nih.govmdpi.com The resulting MOFs can exhibit permanent porosity and are investigated for applications in gas storage, separation, and catalysis. rsc.org For instance, the incorporation of bipyridine linkers with metal centers like Fe(II) and Co(II) can lead to materials with interesting magnetic or electronic properties. nih.gov The specific geometry of the bipyridine linker dictates the topology and pore size of the final MOF structure. mdpi.comacs.org The functionalization of bipyridine linkers, for example, through N-quaternization, can further tune the properties of the MOF, such as enhancing gas uptake or modifying its electronic and optical characteristics. nih.gov

Table 1: Examples of MOFs constructed with bipyridine-based linkers.
MOF DesignationMetal IonBipyridine-based LigandKey Structural FeaturePotential Application
UiO-67-bpydcZr(IV)2,2'-bipyridine-5,5'-dicarboxylic acidOpen 2,2'-bipyridine (B1663995) chelating sitesCatalysis (e.g., Suzuki-Miyaura cross-coupling) rsc.org
[Co2(btec)(bipy)2(DMF)]·DMF·3H2OCo(II)4,4'-bipyridine (B149096)Pillared-layer frameworkGas adsorption rsc.org
[Mn3(btdc)3(bpy)2]·4DMFMn(II)2,2'-bipyridine3D frameworkAdsorption and magnetic materials mdpi.com

In Covalent Organic Frameworks (COFs) , bipyridine units are incorporated into the organic building blocks that are linked by strong covalent bonds. mdpi.com This results in highly stable, crystalline, and porous materials. Bipyridine-containing COFs are particularly interesting for applications in photocatalysis and electrocatalysis due to their ability to coordinate with metal ions, creating active catalytic sites within the framework. rsc.orgnih.gov For example, metal-doped bipyridine-linked COF films have been developed as photoelectrocatalysts for the oxygen reduction reaction. rsc.org The incorporation of rhenium tricarbonyl moieties bearing bipyridine ligands into COFs has also been explored for the reduction of CO2. rsc.org The modular nature of COF synthesis allows for the precise tuning of their electronic and photophysical properties by selecting appropriate bipyridine-based building blocks. researchgate.net

Assembly of Coordination Polymers and Metallacycles

The ability of this compound to coordinate with various metal ions through its nitrogen atoms makes it an excellent candidate for constructing coordination polymers and metallacycles. nih.govresearchgate.net

Metallacycles are discrete, cyclic supramolecular structures formed by the coordination of metal ions with organic ligands. bohrium.com These structures, which can range from simple triangles and squares to more complex polyhedra, are of great interest for their potential applications in molecular recognition, catalysis, and as drug delivery systems. nih.govmdpi.com The self-assembly process is driven by the geometric preferences of the metal ion's coordination sphere and the shape of the organic ligand. u-tokyo.ac.jp Bipyridine-based ligands are frequently employed in the construction of metallacycles, and the presence of the aminomethyl group in this compound could provide a site for further functionalization or interaction with guest molecules. researchgate.net

Self-Assembly Processes Driven by Intermolecular Interactions of Aminomethyl Bipyridines

The self-assembly of molecules into well-defined nanostructures is a fundamental concept in supramolecular chemistry. For aminomethyl bipyridines, this process is governed by a variety of non-covalent intermolecular interactions. researchgate.netnih.gov

Functional Materials Development Incorporating this compound Derivatives

The incorporation of this compound and its derivatives into functional materials leverages its unique electronic and structural properties. researchgate.netnih.gov These materials find applications in a range of fields, from electronics to energy conversion.

Applications in Conductive Polymers and Nanomaterials

Bipyridine derivatives, particularly quaternized forms known as viologens, are well-known for their redox activity and electrochromic properties. mdpi.com This makes them attractive components for the development of conductive polymers and nanomaterials. The ability of the bipyridine unit to accept electrons and form stable radical cations is central to these applications. While specific research on this compound in conductive polymers is not extensively detailed in the provided context, the general principles of bipyridine chemistry suggest its potential utility. The aminomethyl group could be used to polymerize or graft the bipyridine unit onto other polymer backbones or nanomaterial surfaces.

Photosensitizers for Energy Conversion Devices (e.g., Dye-Sensitized Solar Cells - DSSCs)

Bipyridine-containing complexes, particularly those of ruthenium, have been extensively studied as photosensitizers in Dye-Sensitized Solar Cells (DSSCs). nih.govmdpi.com In a DSSC, a dye molecule absorbs light and injects an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), initiating the process of converting light into electricity.

The bipyridine ligands play a crucial role in these sensitizers. They act as the primary light-harvesting component and also provide the anchoring groups that bind the dye to the TiO₂ surface. researchgate.netossila.com Carboxylate groups are commonly added to the bipyridine rings to facilitate this binding. The aminomethyl group in this compound could potentially be modified to include such anchoring groups.

Table 2: Photovoltaic performance of DSSCs using bipyridine-based sensitizers.
SensitizerKey FeaturePower Conversion Efficiency (PCE)Reference
N3 Dye (a Ru-bipyridine complex)Ruthenium center with bipyridine ligands10.3% nih.gov
JA3 + S3 (Porphyrin + Organic bipyridine dye)Co-sensitization8.20% rsc.org
S1 (Organic dye with bipyridine anchor)Phenothiazine donor4.39% researchgate.net
Z907 (Ru-bipyridine complex)Hydrophobic side chains for stability6.2% mdpi.com

Design of Molecular Machines and Switches

There is currently no available research literature describing the design, synthesis, or operation of molecular machines or switches that specifically incorporate this compound as a key component. The field of molecular machinery often utilizes bipyridine units, particularly 2,2'-bipyridine and 4,4'-bipyridine, for their ability to coordinate with metal ions or act as recognition sites in rotaxanes and catenanes. These systems can undergo controlled motion in response to external stimuli like light or chemical changes. However, studies detailing the unique contribution or suitability of the this compound isomer for such applications are absent.

Contributions to Electronic and Optoelectronic Materials

Similarly, there is a lack of published data regarding the contributions of this compound to electronic and optoelectronic materials. Bipyridine derivatives are widely explored in this area, for instance, as ligands in light-emitting complexes (e.g., with ruthenium or iridium) for OLEDs or as anchoring groups in dye-sensitized solar cells. The electronic properties of these materials are highly dependent on the specific isomer and substituent groups, which influence factors like LUMO/HOMO energy levels, charge transfer characteristics, and coordination geometry. Without experimental or theoretical studies on this compound, its potential performance in these applications remains speculative.

Structure-Property Relationships in this compound Based Materials

A detailed analysis of the structure-property relationships for materials based on this compound cannot be provided, as no such materials have been described in the accessible scientific literature. Understanding these relationships is critical for materials design and requires extensive data from techniques such as X-ray crystallography, spectroscopy, and electrochemical analysis. Such studies would elucidate how the asymmetric nature of the 2,4'-bipyridine (B1205877) core and the presence of the aminomethyl group influence crystal packing, photophysical properties, and electronic behavior in the solid state or in coordination complexes. At present, this information is not available.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of [2,4'-Bipyridine]-4-methanamine derivatives for coordination chemistry applications?

  • Methodological Answer : Synthesis typically involves refluxing precursor ligands (e.g., 4m4but) with metal salts under inert atmospheres (e.g., argon). For example, cis-[RuII(dcbpy)2(4m4but)] synthesis requires refluxing cis-[RuII(dcbpy)2Cl2] with this compound in methanol/NaOH, followed by solvent removal and recrystallization from HClO4 solutions . Key variables include reaction time, solvent choice, and pH control. Purity can be assessed via HPLC or spectrophotometric methods to detect unreacted bipyridine .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : The compound poses risks of skin/eye irritation (H315, H319) and acute toxicity (H302, H312, H332). Researchers must use PPE (gloves, goggles), work in fume hoods, and avoid dust formation. Storage should be in sealed containers in dry, ventilated areas. Emergency protocols include rinsing exposed skin/eyes with water and seeking medical evaluation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound complexes?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Identifies metal-to-ligand charge transfer (MLCT) bands in ruthenium complexes .
  • X-ray Diffraction (XRD) : Resolves structural isomerism (e.g., cis vs. trans configurations in Ru complexes) and ligand coordination modes .
  • NMR : Probes protonation states and substituent effects on bipyridine rings .

Advanced Research Questions

Q. How can researchers control isomer formation (e.g., cis vs. trans) in this compound metal complexes?

  • Methodological Answer : Isomer selectivity depends on steric/electronic factors. For example, trans-[RuII(dcbpy)2(4m4but)] forms unexpectedly during recrystallization from acidic media due to ligand rearrangement under HClO4 conditions . Computational modeling (e.g., DFT) predicts stability differences between isomers, while XRD confirms structural assignments .

Q. What strategies enhance the stability and catalytic activity of this compound-based electrocatalysts?

  • Methodological Answer : Introducing bulky substituents (e.g., methyl or methoxy groups) on the bipyridine backbone can stabilize reactive intermediates and reduce side reactions. Electrocatalytic systems combining this compound with acids (e.g., HBF4, TsOH) show synergetic effects in hydrogen evolution. Cyclic voltammetry (CV) and chronoamperometry quantify activity retention and degradation pathways .

Q. How do protonation sites on this compound influence its electronic properties and metal-binding affinity?

  • Methodological Answer : Protonation at N(2) vs. N(4') alters the ligand’s electron-donating capacity. B3LYP/6-31+G(d,p) calculations reveal energy minima for different protonated states, correlating with experimental pKa values. These changes impact redox potentials in metal complexes, as shown in Ru and Ag coordination polymers .

Q. What role does this compound play in constructing 2D/3D coordination polymers for materials science?

  • Methodological Answer : The ligand’s divergent N-donor sites enable bridging between metal centers. For example, Ag(I) complexes form helical chains via metal-counterion interactions (e.g., NO3− or ClO4−), which self-assemble into 2D networks. XRD and SEM characterize morphology, while luminescence studies explore applications in sensing .

Q. How can researchers resolve contradictions in reported catalytic activities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from differences in experimental conditions (e.g., pH, solvent polarity). Systematic studies using Design of Experiments (DoE) frameworks can isolate variables. For example, comparing catalytic turnover numbers (TONs) under controlled O2/Ar atmospheres clarifies degradation mechanisms .

Methodological Tables

Table 1 : Key Physicochemical Properties of this compound

PropertyValue/DescriptionSource
Melting Point58–62°C
Boiling Point280.8°C (760 mmHg)
Protonation SitesN(2), N(4')
Stability in AcidForms perchlorate salts in HClO4

Table 2 : Common Analytical Techniques for Complex Characterization

TechniqueApplicationExample Study
XRDIsomer differentiation
UV-VisMLCT band analysis
CVRedox behavior in catalysis

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